3-Amino-2-methyl-1-phenylpropan-1-ol

PNMT inhibition Enzyme profiling Selectivity screening

3-Amino-2-methyl-1-phenylpropan-1-ol is a chiral 1,3-amino alcohol featuring a phenyl and hydroxyl group at C1, a methyl group at C2, and a primary amine at C3, with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol. This compound exists as multiple stereoisomers; the (1R,2S) configuration is indexed in PubChem (CID.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B13152600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-methyl-1-phenylpropan-1-ol
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(CN)C(C1=CC=CC=C1)O
InChIInChI=1S/C10H15NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,8,10,12H,7,11H2,1H3
InChIKeyRWQFRJRWVSFINF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-methyl-1-phenylpropan-1-ol (CAS 220594-77-4): A 1,3-Amino Alcohol Building Block for Chiral Synthesis and Target Profiling


3-Amino-2-methyl-1-phenylpropan-1-ol is a chiral 1,3-amino alcohol featuring a phenyl and hydroxyl group at C1, a methyl group at C2, and a primary amine at C3, with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol [1]. This compound exists as multiple stereoisomers; the (1R,2S) configuration is indexed in PubChem (CID 3038515) [1]. It belongs to a class of β-amino alcohols that serve as versatile intermediates in medicinal chemistry and asymmetric synthesis .

Why 3-Amino-2-methyl-1-phenylpropan-1-ol Cannot Be Simply Interchanged with Structurally Similar Amino Alcohols


The 1,3-amino alcohol scaffold of 3-Amino-2-methyl-1-phenylpropan-1-ol creates a three-carbon spacing between the amine and hydroxyl groups that differs from the 1,2-spacing in ephedrine-type analogs. This spacing, combined with the specific C2 methyl substitution and C1 phenyl-hydroxyl arrangement, dictates its stereoelectronic properties and target interaction profile. Substituting with unsubstituted 3-amino-1-phenylpropan-1-ol or N-methylated derivatives like 3-methylamino-1-phenylpropan-1-ol introduces different hydrogen-bonding capabilities, basicity, and steric demands that alter enzyme recognition and synthetic utility. The quantitative evidence below demonstrates that even structurally close analogs diverge measurably in target affinity and stereochemical outcomes.

3-Amino-2-methyl-1-phenylpropan-1-ol: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


PNMT Inhibitory Activity: 3-Amino-2-methyl-1-phenylpropan-1-ol Exhibits Millimolar Affinity, Contrasting with Sub-Micromolar Reference Inhibitors

The (1R,2S) stereoisomer of 3-Amino-2-methyl-1-phenylpropan-1-ol demonstrates a Ki of 1.11 × 10⁶ nM (1.11 mM) against bovine phenylethanolamine N-methyltransferase (PNMT) in a radiochemical assay, representing weak target engagement [1]. By contrast, established PNMT inhibitors such as 7-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs) achieve Ki values in the low nanomolar range (e.g., compound 6 in Grunewald et al. with Ki ~10 nM) [2]. This ~100,000-fold difference in affinity establishes that 3-Amino-2-methyl-1-phenylpropan-1-ol occupies a distinct activity tier and is not a PNMT-targeted ligand.

PNMT inhibition Enzyme profiling Selectivity screening

N-Methylation Absence: Differentiation from Fluoxetine-Related Impurity 3-Methylamino-1-phenylpropan-1-ol for Synthesis Applications

3-Amino-2-methyl-1-phenylpropan-1-ol bears a primary amine (-NH₂) on the terminal carbon. In contrast, 3-methylamino-1-phenylpropan-1-ol (Fluoxetine EP Impurity A, CAS 42142-52-9) contains a secondary N-methylamine, which alters both the pKa of the amino group and the compound's reactivity profile in subsequent N-functionalization reactions [1]. The primary amine of the target compound enables direct acylation or sulfonylation without prior deprotection, whereas the N-methyl analog requires different synthetic handling. This distinction is quantifiable: the predicted pKa of the amino group in 3-amino-2-methyl-1-phenylpropan-1-ol is approximately 9.5–10.5, compared to ~10.0–10.8 for the N-methyl analog, reflecting differential protonation states under physiological or reaction conditions .

Drug impurity profiling Fluoxetine synthesis Primary amine selectivity

1,3-Amino Alcohol Spacing: Structural Differentiation from 1,2-Amino Alcohol Analogs for Chiral Building Block Selection

The compound's 1,3-spacing between the amino and hydroxyl groups places it in the 1,3-amino alcohol family, distinct from the more common 1,2-amino alcohols such as norephedrine (2-amino-1-phenylpropan-1-ol) . In diastereoselective reduction chemistry, 1,3-amino ketone precursors yield 3-aryl-3-amino-2-methyl-1-phenyl-1-propanols with three contiguous chiral centers through a two-step reduction protocol, with reported diastereoselectivities exceeding 90% de for the major isomer [1]. This level of stereocontrol is not achievable with 1,2-amino alcohol scaffolds under analogous conditions, making the 1,3-spacing a critical differentiator for stereochemically-demanding applications.

Chiral building blocks 1,3-amino alcohols Diastereoselective synthesis

Procurement-Relevant Application Scenarios for 3-Amino-2-methyl-1-phenylpropan-1-ol Based on Verified Differentiation


Selective PNMT-Negative Control in Catecholamine Biosynthesis Enzyme Panels

The confirmed weak PNMT affinity (Ki = 1.11 mM) makes this compound suitable as a negative control or selectivity marker in enzyme panels that include PNMT alongside other catecholamine-pathway targets such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT). Researchers profiling novel PNMT inhibitors can use this compound to establish assay signal-to-noise windows, leveraging its ~100,000-fold lower affinity compared to lead-like THIQ inhibitors [1].

Chiral 1,3-Amino Alcohol Building Block for Diastereoselective Synthesis of Multi-Stereocenter Molecules

The documented diastereoselective synthesis protocol (Barluenga et al., 1990) enables procurement of this compound or its immediate precursors with > 90% de across three contiguous stereocenters. This makes it a valuable chiral pool entry for constructing complex molecules such as chiral β-amino carbonyl derivatives or biologically active 1-phenylpropanolamine analogs .

Primary Amine Intermediate for Non-Methylated API Impurity Standards and Reference Materials

For quality control and impurity profiling of drugs like fluoxetine, where the N-methyl analog (Fluoxetine EP Impurity A) is a known impurity, the primary amine variant serves as a distinct reference standard. Its different retention time and reactivity profile (direct acylation without N-demethylation) provide a verifiable orthogonal reference point in HPLC and LC-MS impurity methods [2].

Immunomodulatory Lead Exploration in the 3-Amino-1-Phenylpropanol Chemical Series

The broader chemical series of 3-amino-substituted 1-phenylpropanols has demonstrated anti-inflammatory and T-lymphocyte-modulating activity in rat adjuvant arthritis models (Gavalas et al., 1998). While the specific 2-methyl derivative was not the most potent in that study, the series-level evidence supports its use as a scaffold for systematic SAR exploration, where the 2-methyl substitution may alter pharmacokinetic or selectivity parameters relative to the unsubstituted parent compounds [3].

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